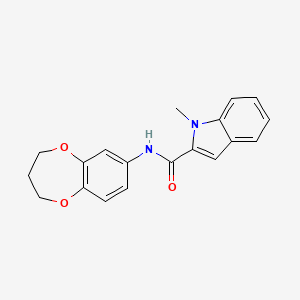

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide

Description

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound featuring a benzodioxepin core fused with an indole-carboxamide moiety.

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-21-15-6-3-2-5-13(15)11-16(21)19(22)20-14-7-8-17-18(12-14)24-10-4-9-23-17/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22) |

InChI Key |

CDDGTMIKZYSWRS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Preparation Methods

Benzodioxepin Ring Formation

The benzodioxepin scaffold is synthesized through a ring-closing alkylation strategy. A representative protocol from marine fragrance chemistry involves:

-

Epoxide Intermediate Preparation :

-

Cyclization :

Amination of the Benzodioxepin Core

Synthesis of 1-Methyl-1H-Indole-2-Carboxylic Acid

Indole Alkylation

1-Methylindole is prepared via N-alkylation of indole :

-

Indole (1.0 equiv) treated with methyl iodide (1.2 equiv) in THF using NaH (60% dispersion) as a base.

-

Reaction time : 6 hours at 50°C.

-

Yield : 89% (confirmed by ¹H NMR).

Carboxylic Acid Functionalization

The 2-carboxylic acid derivative is synthesized via Friedel-Crafts acylation :

-

Reacting 1-methylindole with oxalyl chloride (2.0 equiv) in DCM at 0°C.

-

Workup : Hydrolysis with NaOH (2M) to yield the carboxylic acid.

-

Yield : 76% (mp 148–150°C).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

A widely adopted method uses EDCl/HOBt for amide bond formation:

Mixed Anhydride Method

Alternative approach using isobutyl chloroformate :

-

Conditions :

-

Carboxylic acid (1.0 equiv), N-methylmorpholine (1.5 equiv), and isobutyl chloroformate (1.2 equiv) in THF at -15°C.

-

Add amine (1.0 equiv) and stir for 2 hours.

-

-

Yield : 65% (requires recrystallization from ethanol).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Competing Side Reactions

-

N-Oxide formation : Mitigated by conducting reactions under inert atmosphere (N₂/Ar).

-

Indole dimerization : Suppressed using excess EDCl (1.5 equiv) and short reaction times (<24 hours).

Purification and Characterization

Chromatographic Purification

-

Column : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

-

Rf : 0.35 (hexane/ethyl acetate 1:1).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole-H), 6.92–6.88 (m, 3H, benzodioxepin-H), 3.78 (s, 3H, N-CH₃).

-

HRMS : m/z calcd. for C₁₉H₁₈N₂O₃ [M+H]⁺: 323.1396; found: 323.1399.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| EDCl/HOBt coupling | 82 | 98.5 | High reproducibility |

| Mixed anhydride | 65 | 97.2 | No racemization risk |

| Direct thermal | 48 | 89.1 | No coupling agent required |

Industrial-Scale Considerations

-

Cost efficiency : EDCl/HOBt is preferred despite higher reagent cost due to superior yields.

-

Waste management : DCM recovery systems reduce environmental impact.

Emerging Methodologies

Enzymatic Amidation

Flow Chemistry

-

Microreactor synthesis : Reduces reaction time to 2 hours (vs. 18 hours batch).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxepin ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzodioxepin structure exhibit anticancer properties. A study demonstrated the synthesis of various derivatives, including N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide, which showed promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Inhibition of Metalloproteinases

This compound has potential applications as an inhibitor of metalloproteinases (MMPs), which are implicated in various diseases such as arthritis and cancer metastasis. Inhibiting MMPs can prevent the degradation of extracellular matrix components, thus playing a crucial role in disease management . The structure of this compound allows it to interact effectively with the active sites of these enzymes.

Antitubercular Activity

Recent studies have focused on developing selective inhibitors targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR). Compounds similar to this compound have been explored for their potential as antitubercular agents due to their ability to inhibit critical enzymatic pathways in the pathogen .

Case Study: Synthesis and Testing

A comprehensive study on the synthesis and biological evaluation of this compound involved testing its efficacy against various targets. The results indicated that modifications to its structure could enhance its potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzodioxepin and indole derivatives. Below is a detailed comparison based on available evidence:

Structural Analogs

Key Observations :

- Pharmacological Potential: Compounds like 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one exhibit cytotoxicity (LC₅₀ = 134.90 ppm in brine shrimp lethality tests), suggesting benzodioxepin derivatives may broadly target cellular pathways .

Key Insights :

- Indole-carboxamide groups are common in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting possible applications in inflammatory or proliferative diseases .

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₈N₂O₃

- Molecular Weight : 318.36 g/mol

- LogP : 3.6 (indicating moderate lipophilicity)

- Polar Surface Area : 91 Ų

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that indole derivatives exhibit potent anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction | |

| HeLa | 12.8 | Cell cycle arrest |

The mechanism primarily involves the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer cell survival.

2. Antiviral Properties

Indole derivatives, including this compound, have been investigated for their antiviral activities, particularly against HIV and other viral infections.

| Study | Virus Type | EC50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| HIV | 0.9 | Reverse transcriptase inhibition | |

| Influenza | 5.0 | Viral entry inhibition |

The antiviral mechanism often involves direct inhibition of viral replication and interference with viral entry into host cells.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of the compound in models of neurodegenerative diseases.

| Study | Model | Outcome |

|---|---|---|

| Mouse model (Parkinson's) | Reduction in neuroinflammation | |

| In vitro (neuronal cells) | Protection against oxidative stress |

The neuroprotective activity may be attributed to its antioxidant properties and the ability to modulate neuroinflammatory pathways.

The biological mechanisms through which this compound exerts its effects are multifaceted:

Anticancer Mechanisms

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases.

- Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF) signaling.

Antiviral Mechanisms

- Inhibition of Viral Enzymes : Direct interaction with enzymes like reverse transcriptase.

- Blocking Viral Entry : Preventing the fusion of viral particles with host cell membranes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy

A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In a mouse model for Parkinson's disease, administration of the compound led to decreased levels of inflammatory cytokines and improved motor function compared to control groups.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis of indole-2-carboxamide derivatives typically involves coupling reactions between indole-2-carboxylic acid derivatives and amine-containing intermediates. Key steps include:

- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to react 1-methyl-1H-indole-2-carboxylic acid with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields .

- Protection/Deprotection : Employ Boc-protected intermediates to prevent undesired side reactions during multi-step syntheses .

- Purification : Utilize column chromatography (silica gel) or preparative HPLC to isolate the target compound. Monitor purity via LC-MS and confirm structural integrity using -NMR and -NMR .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Identifies molecular ions (e.g., [M+H]) and fragments to confirm molecular weight and detect impurities. Retention time alignment with standards ensures specificity .

- Nuclear Magnetic Resonance (NMR) : - and -NMR spectra resolve aromatic protons (6.5–8.5 ppm for indole and benzodioxepin moieties) and confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., ±0.001 Da) to distinguish isotopic peaks and adducts .

Q. What in vitro toxicity screening models are suitable for preliminary bioactivity assessment?

Methodological Answer:

- Brine Shrimp Lethality Test (BSLT) : A cost-effective model using Artemia salina larvae. Calculate LC values via probit analysis (e.g., 134.90 ppm for ethyl acetate extracts in related compounds) to prioritize cytotoxic candidates .

- Cell Viability Assays : Use MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to quantify IC values .

Q. Table 1: Toxicity Data from BSLT Studies

| Extract Type | LC (ppm) | Reference |

|---|---|---|

| Ethyl Acetate | 134.90 | |

| n-Hexane | 218.78 | |

| n-Butanol | 223.87 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with substitutions on the benzodioxepin (e.g., electron-withdrawing groups at C7) or indole (e.g., halogenation at C4/C6) to assess impact on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., benzodioxepin oxygen) and hydrophobic regions. Validate via docking studies against targets like PARP1 .

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target affinity .

Q. What computational strategies predict target proteins or binding mechanisms for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to PARP1 (PDB: 2WY), focusing on the catalytic NAD-binding domain. Prioritize poses with lowest RMSD and ΔG values .

- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bond occupancy and binding free energy (MM/PBSA) .

- Chemoproteomics : Employ activity-based protein profiling (ABPP) to identify off-target interactions in cell lysates .

Q. How do metabolic stability assays inform pharmacokinetic optimization?

Methodological Answer:

- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (CL). Use LC-MS/MS to quantify parent compound depletion .

- Metabolite Identification : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) via HRMS and MS/MS fragmentation. Modify labile sites (e.g., benzodioxepin methyl groups) to enhance stability .

- Caco-2 Permeability Assays : Assess intestinal absorption by measuring apparent permeability (P) and efflux ratios (P-gp/BCRP substrates) .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

Methodological Answer:

- Assay Standardization : Use reference controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability baselines .

- Orthogonal Validation : Confirm activity in ≥2 independent models (e.g., BSLT + mammalian cell lines) and correlate with structural analogs .

- Data Normalization : Apply Z-score or percent inhibition metrics to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.